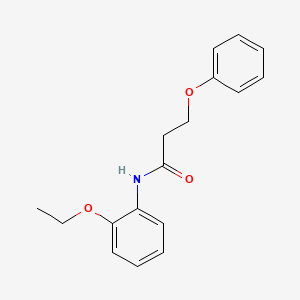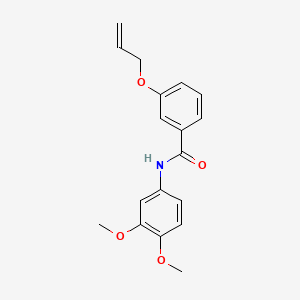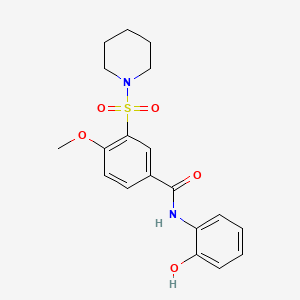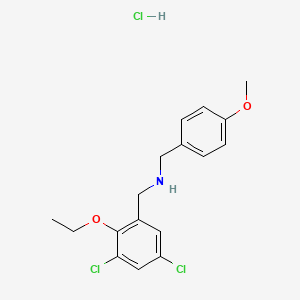![molecular formula C16H12F3NO4 B4404928 2-(4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4404928.png)
2-(4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
Descripción general
Descripción
2-(4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFA belongs to the class of amides and is synthesized through a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TFA will also be explored in detail.
Mecanismo De Acción
The mechanism of action of 2-(4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of the NF-κB pathway, which is involved in regulating inflammation and cell survival. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is its high yield and purity, making it suitable for large-scale production for scientific research purposes. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide. One area of interest is in the development of this compound-based cancer therapies. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Other potential applications of this compound include the treatment of inflammatory conditions and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Aplicaciones Científicas De Investigación
2-(4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of science. One of the primary areas of research is in the treatment of cancer. Studies have shown that this compound inhibits cancer cell growth and induces apoptosis, making it a promising candidate for cancer therapy. This compound has also been studied for its anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
2-(4-formylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4/c17-16(18,19)24-14-7-3-12(4-8-14)20-15(22)10-23-13-5-1-11(9-21)2-6-13/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASNFBGVZWIWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(4-methoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4404854.png)
![4-{3-[2-(allyloxy)phenoxy]propyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4404863.png)


![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4404882.png)
![ethyl 1-[3-(allyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B4404890.png)
![2-{[(4-fluorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4404894.png)
![4-[4-(2-propoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4404897.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4404904.png)

![N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404923.png)
![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4404936.png)

![2,2-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide](/img/structure/B4404961.png)